![molecular formula C19H24O2 B2379059 2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane CAS No. 351330-03-5](/img/structure/B2379059.png)
2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane is a synthetic organic compound with a unique structure that has garnered significant interest in the fields of chemistry and materials science. The compound is characterized by the presence of an adamantane moiety, which is known for its stability and rigidity, attached to a phenoxy group and an oxirane ring. This combination of structural features imparts unique chemical and physical properties to the compound.
Métodos De Preparación
The synthesis of 2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane typically involves the reaction of adamantane derivatives with phenoxy compounds, followed by the formation of the oxirane ring. One common method includes the epoxidation of unsaturated adamantane derivatives using m-chloroperoxybenzoic acid . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product. Industrial production methods may involve bulk manufacturing processes that optimize the reaction conditions for large-scale synthesis .
Análisis De Reacciones Químicas
2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as nitrogen, oxygen, or sulfur-containing compounds.
Major Products: Common products formed from these reactions include 2-(adamantan-1-yl)-3-hydroxypropanoic acid and various aminohalohydrins.
Aplicaciones Científicas De Investigación
2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s stability and reactivity make it useful in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target specific molecular pathways.
Industry: The compound is used in the production of high-performance materials, including polymers and coatings, due to its thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane involves the interaction of its oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of more stable products . These reactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane can be compared with other adamantane derivatives and oxirane-containing compounds:
Similar Compounds: Examples include 2-(adamantan-1-yl)-2-(bromomethyl)oxirane and 2-(adamantan-1-yl)-3-hydroxypropanoic acid.
Uniqueness: The presence of both an adamantane moiety and an oxirane ring in the same molecule imparts unique properties, such as enhanced stability and reactivity, which are not commonly found in other compounds.
Propiedades
IUPAC Name |
2-[[4-(1-adamantyl)phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-3-17(20-11-18-12-21-18)4-2-16(1)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15,18H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNMQHSQADGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
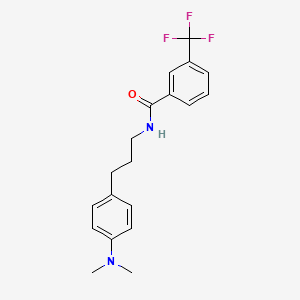
![1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate](/img/structure/B2378979.png)
![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)
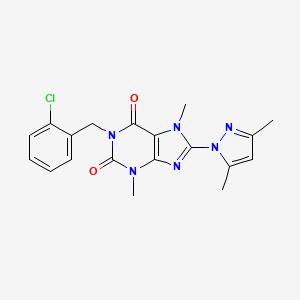
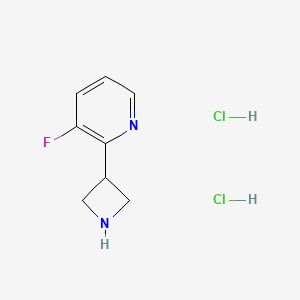


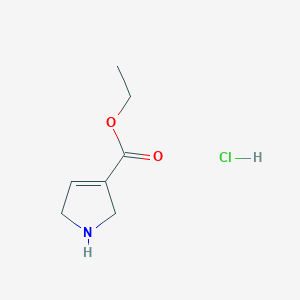
![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)
![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)
![N-(3-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2378991.png)
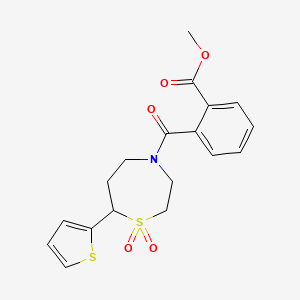
![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)
![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)
